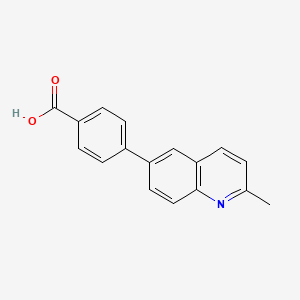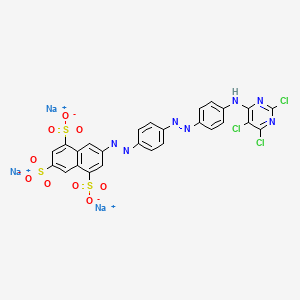
6-Oxoestriol (carboxymethyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-Oxoestriol (carboxymethyl)oxime involves the reaction of estriol with carboxymethyl oxime. The process typically includes the following steps:
Starting Material: Estriol is used as the starting material.
Reaction with Carboxymethyl Oxime: Estriol is reacted with carboxymethyl oxime under controlled conditions to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high purity
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-Oxoestriol (carboxymethyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxime group to other functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Oxoestriol (carboxymethyl)oxime has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is used to study estrogen receptor interactions and their effects on various biological processes.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
The mechanism of action of 6-Oxoestriol (carboxymethyl)oxime involves its interaction with estrogen receptors. The compound binds to estrogen receptors, mimicking the effects of natural estrogens. This interaction activates specific signaling pathways, including the protein kinase C pathway, leading to various cellular responses. The compound’s ability to stimulate the release of secreted amyloid precursor protein α (sAPPα) and decrease amyloid-β protein (Aβ) generation has been studied in the context of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
6-Oxoestriol (carboxymethyl)oxime can be compared with other similar compounds, such as:
β-Estradiol 6-(O-carboxymethyl)oxime: Similar in structure and function, but with slight differences in molecular configuration and binding properties.
Estriol: The parent compound, which lacks the carboxymethyl oxime group.
Estrone: Another estrogen compound with different functional groups and biological activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct binding properties and biological effects .
Eigenschaften
Molekularformel |
C20H25NO6 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
2-[(E)-[(8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C20H25NO6/c1-20-5-4-12-11-3-2-10(22)6-14(11)16(21-27-9-18(24)25)7-13(12)15(20)8-17(23)19(20)26/h2-3,6,12-13,15,17,19,22-23,26H,4-5,7-9H2,1H3,(H,24,25)/b21-16+/t12-,13-,15+,17-,19+,20+/m1/s1 |
InChI-Schlüssel |
HXNCOPXZMVYOSZ-WJHISOIHSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)C/C(=N\OCC(=O)O)/C4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CC(C2O)O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
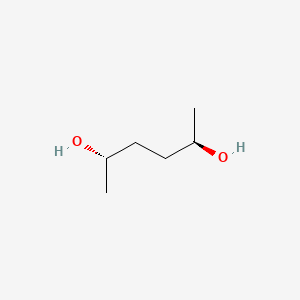
![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
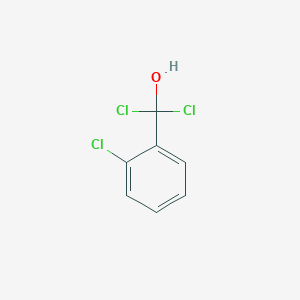
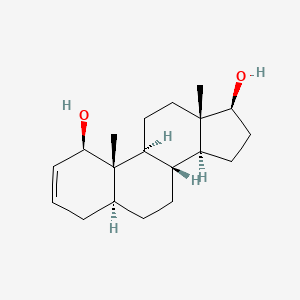
![L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-](/img/structure/B13821675.png)
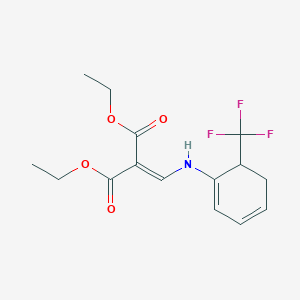
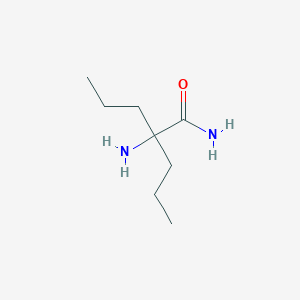
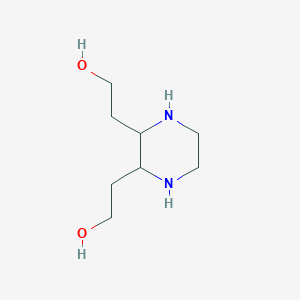
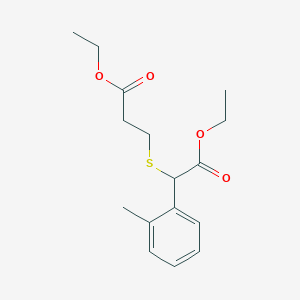
![1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene](/img/structure/B13821704.png)
